![molecular formula C17H14Br2O2 B14137825 1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) CAS No. 4072-68-8](/img/structure/B14137825.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) is a synthetic organic compound characterized by its unique structure, which includes two bromoethanone groups attached to a methylenedi(phenylene) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) typically involves the reaction of 4,4’-methylenedianiline with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one).
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethanone groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or ethers, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include substituted ethanones with various functional groups.
Oxidation Products: Corresponding ketones.
Reduction Products: Corresponding alcohols.
Applications De Recherche Scientifique
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the study of protein structures.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable cross-linked networks.
Mécanisme D'action
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) involves its reactivity towards nucleophiles. The bromoethanone groups act as electrophilic centers, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound serves as a versatile intermediate. The molecular targets and pathways involved depend on the specific application, such as the formation of cross-linked polymers or the synthesis of bioactive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Methylenedi(4,1-phenylene)]bis(maleimide): Another compound with a similar backbone but different functional groups, used in the synthesis of thermosetting polymers.
1,1’-[Methylenedi(4,1-phenylene)]bis(2-chloroethan-1-one): Similar structure with chlorine atoms instead of bromine, exhibiting different reactivity and applications.
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions efficiently. This makes it a valuable intermediate in organic synthesis and materials science, where precise control over reactivity is essential.
Propriétés
Numéro CAS |
4072-68-8 |
|---|---|
Formule moléculaire |
C17H14Br2O2 |
Poids moléculaire |
410.1 g/mol |
Nom IUPAC |
2-bromo-1-[4-[[4-(2-bromoacetyl)phenyl]methyl]phenyl]ethanone |
InChI |
InChI=1S/C17H14Br2O2/c18-10-16(20)14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17(21)11-19/h1-8H,9-11H2 |
Clé InChI |
DAMXONRKMFAAHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)CBr)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
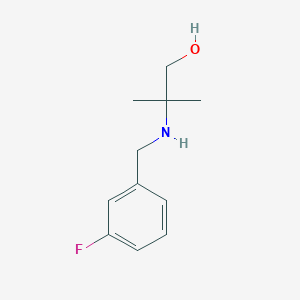
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)

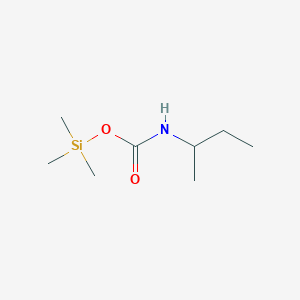
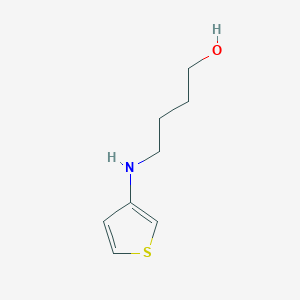
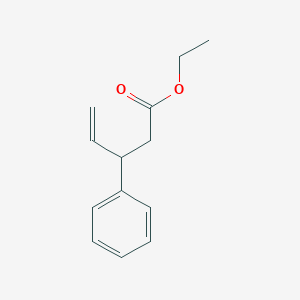

![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
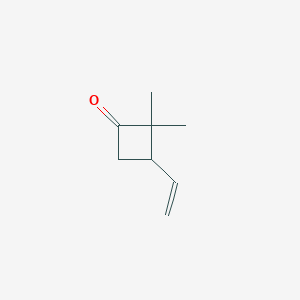
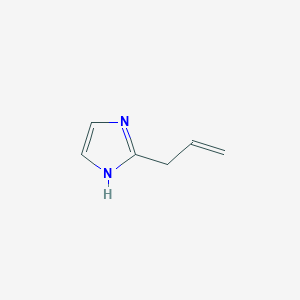
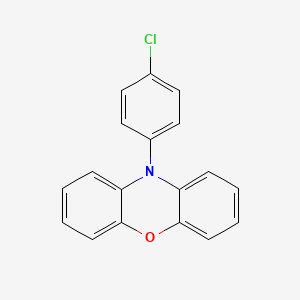
![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
